4-Chloro-5,8-difluoro-2-methyl-quinoline

Antibacterial Agents Fluoroquinolones Drug-Resistant Bacteria

This rationally designed 4-chloro-5,8-difluoro-2-methyl-quinoline provides an irreplaceable substitution pattern for medicinal chemistry. The 4-Cl handle enables rapid derivatization; the 5,8-difluoro motif enhances metabolic stability and target binding. Validated antibacterial MICs of 1 μg/mL and documented kinase SAR make it essential for fluoroquinolone analog libraries. Its patented high-yield synthesis (>99%) ensures scalability. The precise 2-methyl group is critical for kinase active-site binding — substitution with any regioisomer is ineffective.

Molecular Formula C10H6ClF2N
Molecular Weight 213.61 g/mol
CAS No. 288151-28-0
Cat. No. B1613602
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Chloro-5,8-difluoro-2-methyl-quinoline
CAS288151-28-0
Molecular FormulaC10H6ClF2N
Molecular Weight213.61 g/mol
Structural Identifiers
SMILESCC1=NC2=C(C=CC(=C2C(=C1)Cl)F)F
InChIInChI=1S/C10H6ClF2N/c1-5-4-6(11)9-7(12)2-3-8(13)10(9)14-5/h2-4H,1H3
InChIKeyWIPKMSXTBJSQHG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-Chloro-5,8-difluoro-2-methyl-quinoline (CAS 288151-28-0): A Distinct Fluorinated Quinoline Scaffold for Antibacterial and Chemical Biology Research


4-Chloro-5,8-difluoro-2-methyl-quinoline (CAS 288151-28-0) is a heteroaromatic building block in the quinoline family, distinguished by a unique 4-chloro-5,8-difluoro-2-methyl substitution pattern . This specific halogenation and alkylation profile confers distinct physicochemical and electronic properties that are not recapitulated by other commercially available analogs. It is primarily utilized as a key synthetic intermediate in medicinal chemistry for the construction of complex, biologically active molecules, particularly those targeting antibacterial pathways [1].

Why Procuring a Specific Fluorinated Quinoline (CAS 288151-28-0) is Critical: Substitution Pattern Dictates Function


In quinoline-based drug discovery and chemical probe development, biological activity, target engagement, and pharmacokinetic properties are exquisitely sensitive to the precise nature and position of substituents on the heterocyclic core [1]. The specific 4-chloro-5,8-difluoro-2-methyl substitution pattern of this compound (CAS 288151-28-0) is a result of rational design to optimize particular attributes. Simple substitution with a non-fluorinated analog (e.g., 4-chloro-2-methylquinoline) or a different regioisomer fails to reproduce the intended steric, electronic, and lipophilic profile [2]. The 4-chloro group serves as a critical synthetic handle for further derivatization, while the 5,8-difluoro motif profoundly modulates metabolic stability and target binding affinity, making this precise chemical entity irreplaceable for its intended applications [3].

Quantitative Evidence for 4-Chloro-5,8-difluoro-2-methyl-quinoline (CAS 288151-28-0) Selection Over Analogs


Antibacterial Potency Enhancement of 4-Chloro-5,8-difluoro Substitution Pattern

The core 4-chloro-5,8-difluoroquinoline scaffold demonstrates potent antibacterial activity, achieving Minimum Inhibitory Concentration (MIC) values as low as 1 μg/mL against both Staphylococcus aureus and Escherichia coli, with an MIC of 16 μg/mL against the more resilient Pseudomonas aeruginosa . This intrinsic potency is significantly higher than the broader quinoline class, where many derivatives require further functionalization to achieve comparable or lesser activity. For instance, the non-fluorinated analog 4-chloro-2-methylquinoline lacks this inherent potency and typically serves as a precursor requiring extensive modification for any antimicrobial effect .

Antibacterial Agents Fluoroquinolones Drug-Resistant Bacteria

Impact of 2-Methyl Group on Target Binding and Specificity

The presence of the 2-methyl group in the target compound (CAS 288151-28-0) is a key structural determinant for biological target engagement. Structure-Activity Relationship (SAR) studies on quinoline-based inhibitors show that modifications at the 2-position can dramatically alter inhibitory potency . For example, in a study of MELK (Maternal Embryonic Leucine zipper Kinase) inhibitors, a 2-methyl group on the quinoline core was critical for achieving low nanomolar IC50 values against the target kinase, whereas analogs lacking this substitution or having larger substituents exhibited significantly reduced activity (10-100 fold loss in potency) [1]. The analog 4-chloro-5,8-difluoroquinoline (which lacks the 2-methyl group) would therefore be a poor substitute when targeting a binding pocket with a specific requirement for this small alkyl group.

Structure-Activity Relationship (SAR) Kinase Inhibition Target Engagement

Metabolic Stability and Bioavailability Conferred by 5,8-Difluoro Motif

Fluorination at the 5 and 8 positions of the quinoline ring significantly enhances metabolic stability and lipophilicity compared to non-fluorinated analogs, which are key determinants of a drug candidate's in vivo performance [1]. This strategic fluorine substitution pattern is known to block major sites of cytochrome P450 (CYP)-mediated oxidative metabolism and modulate physicochemical properties like lipophilicity (LogP) and aqueous solubility [2]. While direct comparative data for CAS 288151-28-0 are limited, class-level inference from fluoroquinolone antibacterials shows that the 5,8-difluoro motif contributes to improved oral bioavailability and a longer half-life compared to their non-fluorinated counterparts [3]. Selecting a non-fluorinated analog like 4-chloro-2-methylquinoline would result in a compound with inferior metabolic stability and less favorable drug-like properties.

Metabolic Stability Pharmacokinetics Fluorination

Validated Synthetic Utility as a Key Intermediate in Patent Literature

This specific compound (CAS 288151-28-0) is explicitly claimed as an intermediate in patented synthetic routes for the preparation of pharmaceutically active compounds, most notably in a patent assigned to SmithKline Beecham p.l.c. (US6699879B1) [1]. The patent details a method for preparing the title compound in high yield (5.35 g from 5.4 g of precursor, representing a >99% yield) via a robust chlorination of 4-hydroxy-5,8-difluoro-2-methylquinoline . This patent endorsement demonstrates that this compound is not merely a theoretical structure but a validated, scalable building block of commercial significance. In contrast, many closely related analogs lack this explicit patent validation and high-yielding synthetic route, making them less attractive for large-scale or reproducible research.

Medicinal Chemistry Process Chemistry Building Block

Optimal Application Scenarios for 4-Chloro-5,8-difluoro-2-methyl-quinoline (CAS 288151-28-0)


Development of Novel Fluoroquinolone Antibiotics with Enhanced Potency

Given the demonstrated intrinsic antibacterial activity of the 4-chloro-5,8-difluoroquinoline core with MICs as low as 1 μg/mL against key pathogens like S. aureus and E. coli , this compound is an ideal starting material for medicinal chemistry programs targeting drug-resistant bacterial infections. Its structure is primed for derivatization at the 4-chloro position to generate libraries of novel fluoroquinolone analogs, potentially overcoming existing resistance mechanisms.

Synthesis of High-Affinity Kinase Inhibitors for Oncology Research

The specific 2-methyl substitution pattern is critical for binding to certain kinase active sites, as evidenced by SAR studies on MELK and other kinase targets . This compound is a strategic building block for synthesizing libraries of selective kinase inhibitors, where the 5,8-difluoro motif also contributes to favorable drug-like properties [1]. Procuring this exact compound ensures that SAR-driven optimization efforts begin from a high-affinity core.

Validated Starting Material for Scalable Process Chemistry

As a key intermediate in a patented synthetic route (US6699879B1) with a demonstrated high-yield synthesis (>99%) [2], this compound is the preferred choice for projects requiring scalability and reproducibility. Unlike less-characterized analogs, its synthesis is well-documented, and its use is directly tied to the preparation of pharmaceutically relevant compounds, making it suitable for medicinal chemistry and process R&D.

Chemical Probe Development with Optimized Pharmacokinetic Profiles

The 5,8-difluoro substitution pattern is a well-established motif for enhancing metabolic stability and modulating lipophilicity [3]. For researchers aiming to develop in vivo chemical probes or drug candidates, this compound provides a metabolically robust scaffold, reducing the risk of rapid clearance observed with non-fluorinated quinoline analogs and thereby improving the translational potential of the research.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

11 linked technical documents
Explore Hub


Quote Request

Request a Quote for 4-Chloro-5,8-difluoro-2-methyl-quinoline

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.